molecular formula C11H16N2OS B13156802 4-(2,4-Dimethylpiperazin-1-yl)thiophene-2-carbaldehyde

4-(2,4-Dimethylpiperazin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13156802
M. Wt: 224.32 g/mol
InChI Key: UGQHCIHMQXBRGP-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylpiperazin-1-yl)thiophene-2-carbaldehyde is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile synthetic intermediate. This compound features a thiophene carboxaldehyde scaffold, a structure recognized as a versatile precursor in the synthesis of various pharmacologically active molecules . The integration of the 2,4-dimethylpiperazine moiety is a strategic modification commonly employed to influence the physicochemical and pharmacokinetic properties of lead compounds, potentially enhancing solubility and bioavailability. The primary research value of this compound lies in its application as a key building block for the design and synthesis of novel small molecules. Its molecular structure, which combines electron-rich heteroaromatic and aldehyde functional groups with a substituted piperazine, makes it a valuable substrate for exploring structure-activity relationships (SAR) in various therapeutic programs. The reactive aldehyde group enables further chemical transformations through condensation and nucleophilic addition reactions, facilitating the creation of diverse chemical libraries. Researchers can utilize this compound in the development of potential inhibitors and probes for biological targets. Piperazine derivatives are frequently explored in antiviral research; for instance, optimized compounds containing dimethylpiperazine groups have demonstrated potent low-nanomolar inhibitory activity against the Venezuelan equine encephalitis virus (VEEV) in cell-based assays . This suggests that this compound could be a relevant intermediate in analogous antiviral or antimicrobial research endeavors. This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

4-(2,4-dimethylpiperazin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H16N2OS/c1-9-6-12(2)3-4-13(9)10-5-11(7-14)15-8-10/h5,7-9H,3-4,6H2,1-2H3

InChI Key

UGQHCIHMQXBRGP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CSC(=C2)C=O)C

Origin of Product

United States

Preparation Methods

Synthesis via Thiophene Carboxaldehyde Intermediate

Methodology:

  • The synthesis begins with thiophene as the core aromatic heterocycle.
  • A key intermediate, thiophene-2-carboxaldehyde , is prepared through oxidation or formylation reactions.
  • The aldehyde group is then functionalized with a piperazine derivative , specifically 2,4-dimethylpiperazine , via nucleophilic substitution or coupling reactions.

Reaction Scheme:

Thiophene → (formylation) → Thiophene-2-carboxaldehyde → (nucleophilic substitution) → this compound

Preparation specifics:

  • Formylation of thiophene is achieved using reagents like Vilsmeier-Haack conditions or paraformaldehyde in acidic media.
  • The piperazine derivative is prepared by methylation of piperazine or by using commercially available 2,4-dimethylpiperazine .
  • The coupling is facilitated by nucleophilic attack on the aldehyde or via amide formation if an amide intermediate is involved.

Research Outcomes:

  • The process yields high purity compounds with yields often exceeding 80%, as reported in patent synthesis methods.
  • The use of mild reaction conditions ensures minimal side reactions and high selectivity.

Synthesis Using Thiophene-2-Carbonyl Chloride Derivatives

Methodology:

  • An alternative approach involves the synthesis of thiophene-2-carbonyl chloride via chlorination of thiophene-2-carboxylic acid .
  • The acyl chloride reacts with 2,4-dimethylpiperazine under basic conditions, forming the desired compound.

Reaction Scheme:

Thiophene-2-carboxylic acid → (thionyl chloride) → Thiophene-2-carbonyl chloride → (reaction with 2,4-dimethylpiperazine) → this compound

Research Outcomes:

  • This method offers a straightforward route with high yields (~85%) and good scalability.
  • The reaction conditions are optimized to prevent over-acylation and side reactions.

Multi-step Synthesis via Suzuki Coupling

Methodology:

  • The Suzuki coupling reaction is employed to attach the piperazine moiety to a thiophene derivative bearing a halogen substituent.
  • The process involves boronic acid derivatives of thiophene and piperazine-based coupling partners .

Reaction Scheme:

Thiophene halide + boronic acid derivative → (Pd catalyst, base) → Coupled product with piperazine substituent

Research Outcomes:

  • This approach allows for precise control over substitution patterns.
  • Yields range from 75-83%, with high purity confirmed via spectroscopic methods.

Notes on Reaction Conditions and Optimization

Parameter Typical Range Notes
Temperature 0°C to 85°C Initiates at 0°C for addition, then gradually increased for reaction completion
Solvents Chlorobenzene, dichloromethane, toluene Selected for solubility and inertness
Reagents Solid phosgene, N,N-dimethylformamide, thionyl chloride Phosgene used in solid form for safety; DMF as solvent and reagent
Yields 72% - 88% Dependent on reaction scale and purification efficiency

Research Outcomes and Data Tables

Method Starting Materials Key Reagents Typical Yield Advantages Limitations
Direct aldehyde functionalization Thiophene Paraformaldehyde, formylation reagents 80-85% High purity, straightforward Requires precise control of reaction conditions
Acyl chloride coupling Thiophene-2-carboxylic acid Thionyl chloride, 2,4-dimethylpiperazine 85% High yield, scalable Handling of acyl chlorides and thionyl chloride
Suzuki coupling Halogenated thiophene Boronic acids, Pd catalysts 75-83% Selective, versatile Requires palladium catalysts and inert atmosphere

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylpiperazin-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,4-Dimethylpiperazin-1-yl)thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylpiperazin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 4-(2,4-dimethylpiperazin-1-yl)thiophene-2-carbaldehyde include:

Compound Name Substituents/Functional Groups Molecular Weight Key Applications/Properties Evidence Source
4-p-Tolylthiophene-2-carbaldehyde (2e) 4-(p-Tolyl) group 202.28 Organic electronics, dye synthesis
(E)-4-((Z)-4-methoxystyryl)thiophene-2-carbaldehyde oxime Styryl-oxime moiety 473.2 (HRMS) Cholinesterase inhibition
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde Boron-containing dioxaborolan group 238.11 Suzuki coupling intermediates
4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde Triazole ring 207.25 Unspecified (structural diversity)
4-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde Hydroxy-methylpiperidine group 225.31 Pharmacological potential

Physicochemical Properties

  • Melting Points : Aryl-substituted analogs (e.g., 4-p-Tolylthiophene-2-carbaldehyde) exhibit lower melting points (58–160°C) compared to oxime derivatives (159–160°C for cis,syn-19′) . The dimethylpiperazine group may lower crystallinity due to conformational flexibility, though direct data are lacking.
  • Boiling Points : Boron-containing derivatives (e.g., 4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)thiophene-2-carbaldehyde) have higher boiling points (~359°C) due to increased molecular weight and polarity .

Biological Activity

4-(2,4-Dimethylpiperazin-1-yl)thiophene-2-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C11H16N2OS
  • Molecular Weight : 224.32 g/mol
  • IUPAC Name : this compound
  • SMILES : CC1CN(C)CCN1c2csc(C=O)c2

Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : It has been studied for its inhibitory effects on various enzymes associated with neurodegenerative diseases. For instance, compounds similar to this structure have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease .
  • Neuroprotective Effects : The compound has demonstrated neuroprotective properties by preventing the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology. This suggests potential applications in neurodegenerative disease therapy .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of thiophene compounds may possess antimicrobial properties, making them candidates for further investigation in treating infections caused by resistant strains .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of compounds related to this compound:

StudyFindings
Xu et al. (2018)Investigated the ligand-protein interactions and found that thiophene derivatives exhibited selective binding to target proteins involved in inflammation and cancer pathways .
Novel Agents for Alzheimer's Disease (2017)Reported on multi-targeted agents where similar compounds showed significant inhibition of AChE and BChE, contributing to neuroprotection .
Antimicrobial StudiesDemonstrated that thiophene derivatives possess notable antimicrobial activity against various bacterial strains, indicating their potential as therapeutic agents .

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